molecular formula C11H15NO B7859995 N-[(3-methylphenyl)methyl]oxetan-3-amine

N-[(3-methylphenyl)methyl]oxetan-3-amine

Cat. No.: B7859995
M. Wt: 177.24 g/mol
InChI Key: AONDVTKBPKGIIS-UHFFFAOYSA-N
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Description

N-[(3-methylphenyl)methyl]oxetan-3-amine is a compound that features an oxetane ring, a four-membered cyclic ether, attached to an amine group and a 3-methylphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions to form the oxetane ring .

Industrial Production Methods

Industrial production of N-[(3-methylphenyl)methyl]oxetan-3-amine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylphenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methylphenyl)methyl]oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties compared to other similar compounds. The oxetane ring is more strained and reactive, making it a valuable scaffold in medicinal chemistry for the development of new drugs .

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)6-12-11-7-13-8-11/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONDVTKBPKGIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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